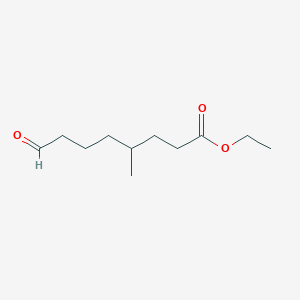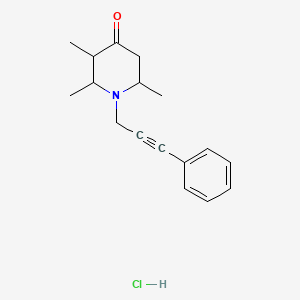
2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with methyl groups and a phenylprop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperidin-4-one with 3-phenylprop-2-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylprop-2-ynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. The phenylprop-2-ynyl group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trimethylpyridine: Similar in structure but lacks the piperidine ring and phenylprop-2-ynyl group.
3-Phenylprop-2-ynylamines: Similar in having the phenylprop-2-ynyl group but differ in the rest of the structure.
Uniqueness
2,3,6-Trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride is unique due to the combination of its piperidine ring, multiple methyl groups, and the phenylprop-2-ynyl group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
63445-65-8 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2,3,6-trimethyl-1-(3-phenylprop-2-ynyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-12-17(19)14(2)15(3)18(13)11-7-10-16-8-5-4-6-9-16;/h4-6,8-9,13-15H,11-12H2,1-3H3;1H |
InChI Key |
AKARYDSJGKXBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(N1CC#CC2=CC=CC=C2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
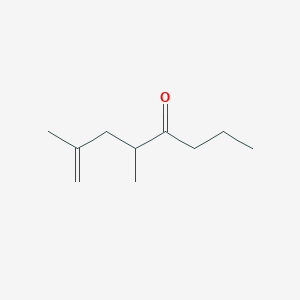
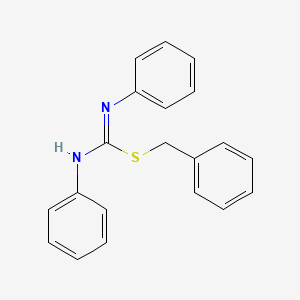

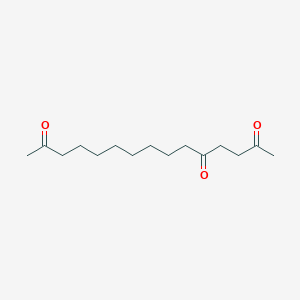

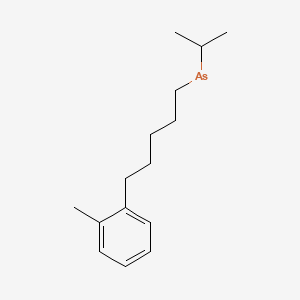

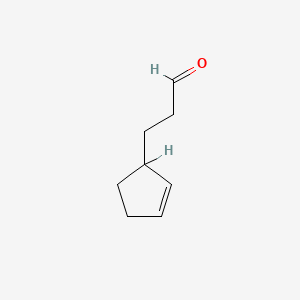
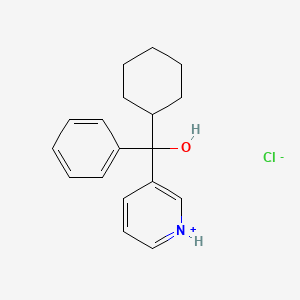
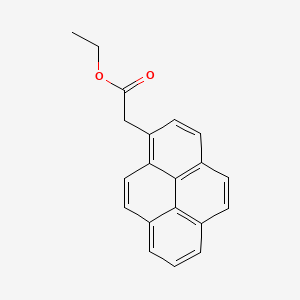
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
